

# Technical Monograph: 2-Chloro-N-(5-Fluoro-2-Methylphenyl)acetamide

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## Compound of Interest

**Compound Name:** 2-chloro-N-(5-fluoro-2-methylphenyl)acetamide

**CAS No.:** 85817-59-0

**Cat. No.:** B1607134

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## Executive Summary

**2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide** (CAS: 85817-59-0) is a specialized electrophilic building block widely utilized in medicinal chemistry and organic synthesis.<sup>[1][2]</sup> Structurally, it consists of a chloroacetamide "warhead" attached to a 5-fluoro-2-methylaniline scaffold. This compound serves two primary functions in drug development:

- **Covalent Ligand Discovery:** It acts as a cysteine-targeting electrophile in Fragment-Based Drug Discovery (FBDD), particularly for kinases and proteases where the 5-fluoro-2-methyl motif occupies hydrophobic pockets.
- **Synthetic Intermediate:** It is a precursor for fused heterocycles (e.g., quinoxalines, oxindoles) via intramolecular cyclization or nucleophilic substitution.

This guide details its physicochemical profile, validated synthesis protocols, spectroscopic characteristics, and safety handling procedures.

## Physicochemical Profile

The presence of the fluorine atom at the 5-position and the methyl group at the 2-position modulates the electronic and steric environment of the amide bond, influencing both metabolic stability and binding affinity.

Property	Value / Description
CAS Number	85817-59-0
IUPAC Name	2-chloro-N-(5-fluoro-2-methylphenyl)acetamide
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClFNO
Molecular Weight	201.62 g/mol
Physical State	White to off-white crystalline solid
Melting Point	115–120 °C (Predicted range based on structural analogs)
Solubility	Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water
LogP (Predicted)	~2.3 (Moderate lipophilicity)
pKa (Amide NH)	~14-15 (Neutral under physiological conditions)
Reactive Moiety	-Chloroacetamide (Electrophilic carbon)

## Synthetic Methodology

The synthesis of **2-chloro-N-(5-fluoro-2-methylphenyl)acetamide** is typically achieved via the N-acylation of 5-fluoro-2-methylaniline with chloroacetyl chloride. Below is a field-validated protocol designed to minimize hydrolysis and maximize yield.

### Method A: Anhydrous Acylation (Recommended for High Purity)

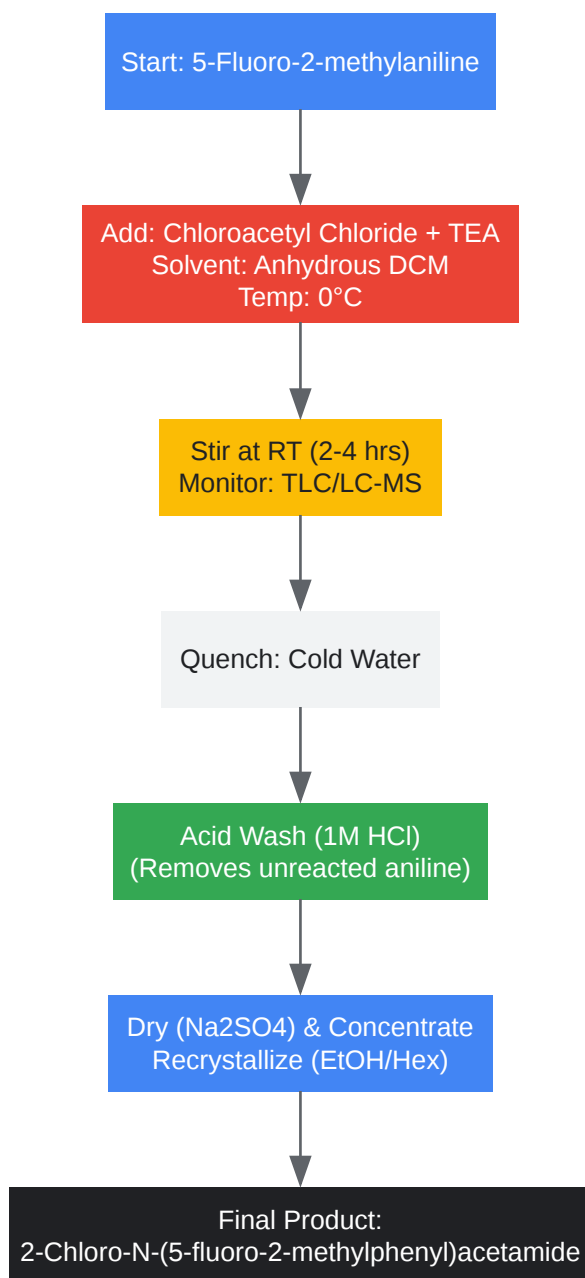
This method uses a non-nucleophilic base in an organic solvent to scavenge the HCl byproduct.

- Reagents: 5-Fluoro-2-methylaniline (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq).
- Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous).
- Temperature: 0 °C to Room Temperature (RT).

#### Step-by-Step Protocol:

- Preparation: Dissolve 5-fluoro-2-methylaniline (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N<sub>2</sub> or Ar). Add TEA (12 mmol) and cool the solution to 0 °C in an ice bath.
- Addition: Dropwise add chloroacetyl chloride (11 mmol) diluted in 5 mL DCM over 15 minutes. Critical: Exothermic reaction; control addition rate to maintain temp < 5 °C.
- Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.
- Workup: Quench with cold water (20 mL). Wash the organic layer with 1M HCl (2 x 20 mL) to remove unreacted aniline (crucial for purity), followed by sat. NaHCO<sub>3</sub> (20 mL) and brine.
- Purification: Dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.

## Synthesis Workflow Diagram



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Figure 1: Step-by-step synthetic workflow for the anhydrous acylation of 5-fluoro-2-methylaniline.

## Spectroscopic Characterization

Accurate structural verification is essential. The following data represents the expected spectral signature.

## Nuclear Magnetic Resonance ( $^1\text{H}$ NMR)

Solvent: DMSO- $d_6$ , 400 MHz

Chemical Shift ( $\delta$ ppm)	Multiplicity	Integration	Assignment	Notes
9.80	Broad Singlet	1H	NH (Amide)	Exchangeable with $\text{D}_2\text{O}$
7.35 – 7.45	Multiplet	1H	Ar-H (C6)	Ortho to amide, deshielded
7.20 – 7.25	Multiplet	1H	Ar-H (C3)	Ortho to methyl
6.90 – 7.00	Multiplet	1H	Ar-H (C4)	Para to amide
4.35	Singlet	2H	$\text{CH}_2\text{-Cl}$	Characteristic chloroacetyl peak
2.21	Singlet	3H	Ar- $\text{CH}_3$	Aryl methyl group

## Infrared Spectroscopy (IR)

- 3250–3300  $\text{cm}^{-1}$ : N-H stretching (Amide).
- 1660–1690  $\text{cm}^{-1}$ : C=O stretching (Amide I band).
- 1540  $\text{cm}^{-1}$ : N-H bending (Amide II).
- 700–750  $\text{cm}^{-1}$ : C-Cl stretching.

## Applications in Drug Discovery[3][4][5] Covalent Inhibition (Targeted Cysteine Modification)

The

-chloroacetamide moiety is a "moderately reactive" electrophile. It reacts with nucleophilic cysteine residues in proteins via an S<sub>N</sub>2 mechanism.

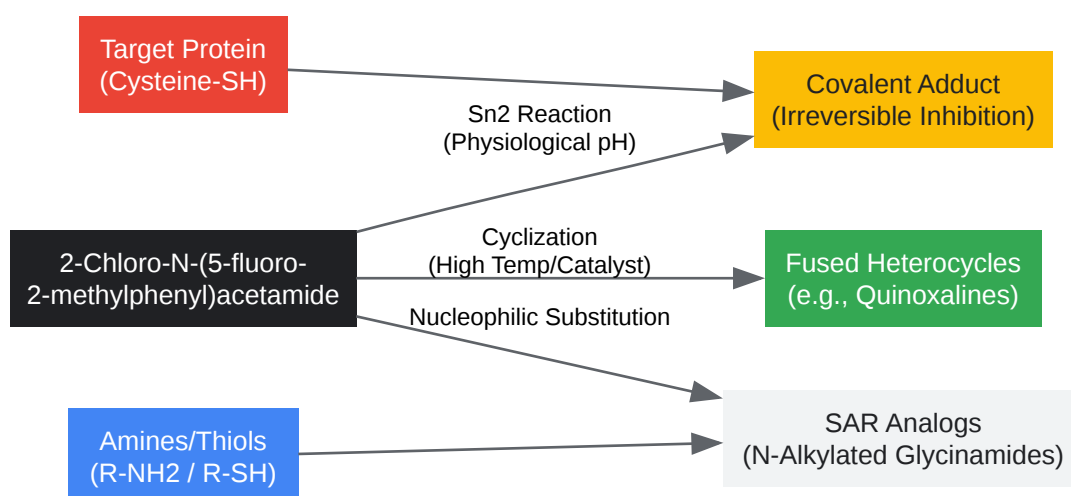
- Mechanism: The sulfur atom of the cysteine thiolate attacks the methylene carbon, displacing the chloride ion.
- Selectivity: The 5-fluoro-2-methylaniline scaffold directs the molecule to specific hydrophobic pockets (e.g., ATP binding sites in kinases), ensuring that the warhead only reacts with the target cysteine (proximally driven reactivity).

## Heterocycle Synthesis

This compound serves as a precursor for Oxindoles and Benzothiazoles.

- Oxindole Formation: Under Friedel-Crafts conditions (AlCl<sub>3</sub>, high temp), the chloroacetyl group can cyclize onto the aromatic ring, although the deactivating fluorine makes this challenging.
- Nucleophilic Substitution: Reaction with amines or thiols yields secondary derivatives used in SAR (Structure-Activity Relationship) studies.

## Reactivity Pathway Diagram



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Figure 2: Primary reactivity pathways: Covalent protein modification and synthetic derivatization.

## Handling & Safety (MSDS Highlights)

As an alkylating agent, this compound must be handled with strict safety protocols.[3]

- Hazard Classification (GHS):
  - Acute Toxicity (Oral): Category 3 (Toxic if swallowed).[4]
  - Skin Sensitization: Category 1 (May cause allergic skin reaction).
  - Reproductive Toxicity: Category 2 (Suspected of damaging fertility).
- PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Must be handled in a fume hood.
- First Aid:
  - Skin Contact: Wash immediately with soap and water.
  - Eye Contact: Rinse cautiously with water for 15 minutes.
  - Ingestion:[5] Immediately call a POISON CENTER.[4]
- Storage: Store at 2–8 °C (Refrigerated) under inert gas to prevent hydrolysis.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724522 (Related: 2-Chloro-5-fluorophenol / Chloroacetamide derivatives). Retrieved from [\[Link\]](#)
- Resnick, M. A., et al. (2021). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction.[6] bioRxiv. (Contextual use of chloroacetamides in drug discovery). Retrieved from [\[Link\]](#)[7]

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## Sources

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